Tanshinone IIb
Overview
Description
Tanshinone IIb is a complex organic compound with a unique structure that includes a furan ring fused to a phenanthrene backbone
Mechanism of Action
Tanshinone IIb, also known as (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione or Tanshinon IIB, is a bioactive compound derived from the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza . This compound has been shown to exhibit significant pharmacological activities, such as antioxidant activity, anti-inflammatory activity, cardiovascular effects, and antitumor activity .
Target of Action
This compound has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It interacts with several targets such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R . These targets play crucial roles in cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It also modulates the expression of Bcl-2 and increases Bax, p53, and Cyto-c .
Biochemical Pathways
This compound affects multiple biochemical pathways. It modulates the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It also influences other pathways such as NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR, TGF-β/Smad, and Hippo/YAP . These pathways directly or indirectly affect the progression of diseases .
Pharmacokinetics
This compound, like other tanshinones, suffers from poor oral bioavailability due to low aqueous solubility, poor permeability, and exposure to first-pass metabolism . Chemical modifications and novel formulations have been made to address these issues .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It also induces apoptosis via the ROS/JNK signaling pathway in colorectal cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient due to the increasing demand for clinical drugs . Therefore, synthetic biological methods and strategies are necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones .
Biochemical Analysis
Biochemical Properties
Tanshinone IIb plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to regulate the PGK1-PDHK1 signaling pathway, changing the energy metabolism mode of macrophages .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The periderm of the Salvia miltiorrhiza storage taproot initially synthesizes this compound on about 30 days after germination . Three critical stages of this compound synthesis have been determined: preparation, the initial synthesis, and the continuous rapid synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a myocardial infarction model, this compound was given for 3 days and 7 days for intervention, and it was found that this compound can improve the cardiac function, inflammatory cell infiltration and fibrosis after myocardial infarction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound can regulate the PGK1-PDHK1 signaling pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It has been shown that the sensitivity of an osteosarcoma cell line to nucleoside analogs and the efficiency of bystander cell killing were independent of the subcellular localization of Dm-dNK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tanshinone IIb can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furan derivatives . This method is particularly useful due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of palladium-catalyzed reverse hydrogenolysis. This method allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired furan derivatives without the need for oxidants or hydrogen acceptors .
Chemical Reactions Analysis
Types of Reactions
Tanshinone IIb undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives, such as alkoxy- and dialkoxydihydrofurans, and other functionalized compounds .
Scientific Research Applications
Tanshinone IIb has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar in structure but differs in the position and type of substituents.
5-Hydroxymethylfurfural: Shares the furan ring but has different functional groups and applications.
Uniqueness
Tanshinone IIb is unique due to its fused ring structure and the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBBDRILEIEZ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432954 | |
Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-93-2 | |
Record name | Tanshinone IIB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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